1-ベンジル-2,3,4,9-テトラヒドロ-1H-β-カルボリン-3-カルボン酸塩酸塩

概要

説明

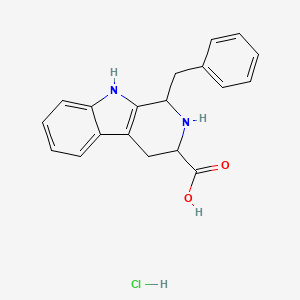

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is a complex organic compound with the molecular formula C19H18N2O2HCl. It belongs to the class of beta-carboline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

科学的研究の応用

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride has been extensively studied for its biological and pharmacological properties. It has shown potential in various fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an anti-inflammatory agent.

Industry: Utilized in the development of new chemical entities for various industrial applications.

作用機序

Target of Action

The primary target of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is the enzyme monoamine oxidase type A (MAO-A) . This enzyme plays a crucial role in the metabolism of monoamines, which are neurotransmitters that include serotonin, dopamine, and norepinephrine .

Mode of Action

This compound acts as a competitive selective inhibitor of MAO-A . It binds to the active site of the enzyme, preventing the normal substrate, monoamines, from binding. This inhibition results in an increase in the levels of monoamines .

Biochemical Pathways

The inhibition of MAO-A affects the monoamine metabolic pathway . Monoamines are typically broken down by MAO-A, so inhibiting this enzyme leads to an increase in the levels of these neurotransmitters. This can have downstream effects on mood regulation, as these neurotransmitters are involved in regulating emotions, arousal, and certain cognitive processes .

Result of Action

The result of the action of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is an increase in the levels of monoamines due to the inhibition of MAO-A . This can lead to changes in mood and cognitive function, as these neurotransmitters play key roles in these processes .

生化学分析

Biochemical Properties

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect monoamine metabolism and platelet aggregation response in human platelets . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been shown to lower blood pressure significantly when taken internally . This indicates its potential impact on cellular signaling pathways related to cardiovascular function.

Molecular Mechanism

At the molecular level, 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with monoamine oxidase, for instance, can alter the levels of neurotransmitters, thereby affecting mood and behavior .

Dosage Effects in Animal Models

The effects of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as lowering blood pressure, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.

Metabolic Pathways

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects. For instance, its interaction with monoamine oxidase can influence the metabolic flux of neurotransmitters

Transport and Distribution

The transport and distribution of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these mechanisms can help optimize its delivery and efficacy.

Subcellular Localization

The subcellular localization of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, thereby modulating its overall effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the condensation of tryptamine derivatives with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and scalability.

化学反応の分析

Types of Reactions: 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

類似化合物との比較

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is unique among beta-carboline derivatives due to its specific structural features and biological activities. Similar compounds include:

Harmane: Another beta-carboline derivative with similar MAO inhibitory activity.

Beta-carboline: A broader class of compounds with diverse biological activities.

Tryptamine derivatives: Compounds structurally related to tryptamine, which also exhibit various biological effects.

生物活性

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride (CAS Number: 1219192-19-4) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN2O2 |

| Molecular Weight | 342.82 g/mol |

| IUPAC Name | 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride |

| CAS Number | 1219192-19-4 |

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride primarily acts as a competitive selective inhibitor of monoamine oxidase type A (MAO-A). This inhibition leads to increased levels of monoamines (such as serotonin and norepinephrine) in the brain, which can influence mood and behavior. The compound's interaction with MAO-A significantly affects the monoamine metabolic pathway , providing insights into its potential use as an antidepressant or anxiolytic agent .

Antiparasitic Activity

Research has highlighted the compound's trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that this beta-carboline derivative exhibited a dose-dependent inhibitory effect on various forms of the parasite:

- IC50 Values :

- Epimastigote form: 14.9 µM

- Trypomastigote form: 45 µM

- Amastigote form: 33 µM

Additionally, it showed low cytotoxicity towards mammalian cells with a selective index approximately 31 times higher for the parasite compared to human cells .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies indicated that various beta-carboline derivatives displayed significant activity against several phytopathogenic fungi. For instance:

| Fungal Species | Activity Observed |

|---|---|

| Fusarium oxysporum | High |

| Corynespora gloeosporioides | Moderate |

| Rhizoctonia solani | Moderate |

These findings suggest potential applications in agricultural settings for controlling fungal infections .

Neuroprotective Effects

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives are also being studied for their neuroprotective effects. They have shown promise in stimulating neurogenesis and neuronal maturation. Specifically, certain derivatives have been linked to enhanced expression of neurogenic markers in stem cell models and may provide therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antileishmanial Activity : A review highlighted that beta-carboline analogs exhibit significant antileishmanial effects. The structural modifications of these compounds can enhance their efficacy against Leishmania species .

- Anticancer Properties : Some studies have reported that beta-carbolines possess anticancer properties by inducing apoptosis in various cancer cell lines through multiple pathways including inhibition of topoisomerase enzymes .

特性

IUPAC Name |

1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHZQEOGLTTWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。